Cas no 501014-45-5 (2-(9H-Carbazolyl)ethylboronic acid diethanolamine cyclic ester)
2-(9H-Carbazolyl)ethylboronic acid diethanolamine cyclic ester Chemical and Physical Properties
Names and Identifiers
-
- 2-(9H-Carbazolyl)ethylboronic acid diethanolamine cyclic ester
- 2-(2-carbazol-9-ylethyl)-1,3,6,2-dioxazaborocane
- 2-(9H-Carbazolyl)ethylboronic acid diethanolamine ester
- CTK8E9428
- SureCN5704263
- AKOS027327419
- SCHEMBL5704263
- 2-(2-(9H-Carbazol-9-yl)ethyl)-1,3,6,2-dioxazaborocane
- FT-0644764
- 9-[2-(1,3,6,2-DIOXAZABOROCAN-2-YL)ETHYL]CARBAZOLE
- AS-69475
- 9-[2-(1,3,6,2-dioxazaborocan-2-yl)ethyl]-9H-carbazole
- 501014-45-5
- ?2-(9H-CARBAZOLYL)ETHYLBORONIC ACID DIETHANOLAMINE ESTER
- CS-0175008
- DTXSID30626611
-
- MDL: MFCD03788733
- Inchi: 1S/C18H21BN2O2/c1-3-7-17-15(5-1)16-6-2-4-8-18(16)21(17)12-9-19-22-13-10-20-11-14-23-19/h1-8,20H,9-14H2
- InChI Key: CNGIVLLERALTLT-UHFFFAOYSA-N
- SMILES: O1B(CCN2C3C=CC=CC=3C3=CC=CC=C23)OCCNCC1
Computed Properties
- Exact Mass: 308.17000
- Monoisotopic Mass: 308.1696081g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 3
- Complexity: 354
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 35.4Ų
Experimental Properties
- Color/Form: White solid
- Density: 1.177
- Melting Point: 244-248°C
- Boiling Point: 432.963°C at 760 mmHg
- Flash Point: 215.648°C
- Refractive Index: 1.603
- PSA: 35.42000
- LogP: 3.24790
- Solubility: Not determined
2-(9H-Carbazolyl)ethylboronic acid diethanolamine cyclic ester Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(9H-Carbazolyl)ethylboronic acid diethanolamine cyclic ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D769178-100mg |
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| Ambeed | A448870-5g |
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501014-45-5 | 98% | 100mg |
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| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1245678-1g |
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501014-45-5 | 98% | 1g |
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2-(9H-Carbazolyl)ethylboronic acid diethanolamine cyclic ester Suppliers
2-(9H-Carbazolyl)ethylboronic acid diethanolamine cyclic ester Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 2-(9H-Carbazolyl)ethylboronic acid diethanolamine cyclic ester
2-(9H-Carbazolyl)ethylboronic Acid Diethanolamine Cyclic Ester: A Comprehensive Overview
2-(9H-Carbazolyl)ethylboronic acid diethanolamine cyclic ester, identified by the CAS number 501014-45-5, is a compound of significant interest in the fields of organic synthesis and materials science. This compound is notable for its unique structure, which combines a carbazole moiety with a boronic acid group and a diethanolamine cyclic ester. The integration of these functional groups makes it a versatile building block for various applications, particularly in the synthesis of advanced materials and pharmaceuticals.
The carbazole group, represented by the 9H-carbazolyl moiety, is a heterocyclic aromatic compound known for its stability and electronic properties. It has been extensively studied for its role in light-emitting diodes (LEDs), solar cells, and other optoelectronic devices due to its ability to act as an electron transport layer. The presence of this group in the compound under discussion suggests potential applications in similar areas.
The boronic acid group in the molecule is another key feature, as it plays a crucial role in cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is widely used in organic synthesis to form carbon-carbon bonds, making boronic acids indispensable in the construction of complex molecules. The combination of the boronic acid group with the carbazole moiety in this compound opens up possibilities for synthesizing advanced materials with tailored electronic properties.
The diethanolamine cyclic ester portion of the molecule adds another layer of functionality. Diethanolamine is known for its ability to form stable amine salts and coordinate with metal ions, which can be advantageous in catalysis and coordination chemistry. The cyclic ester structure further enhances the molecule's stability and solubility properties, making it suitable for a wide range of chemical processes.
Recent studies have highlighted the potential of this compound in the development of novel materials for energy storage and conversion. For instance, researchers have explored its use as a precursor for synthesizing metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), which are highly porous materials with applications in gas storage, catalysis, and sensing. The unique combination of functional groups in this compound allows for precise control over the structure and properties of these frameworks.
In addition to its role in materials science, this compound has also shown promise in drug discovery. The carbazole moiety has been linked to various biological activities, including antioxidant and anti-inflammatory properties. By incorporating this group into drug candidates, researchers can potentially develop new therapeutic agents with enhanced efficacy and selectivity.
The synthesis of 2-(9H-Carbazolyl)ethylboronic acid diethanolamine cyclic ester involves a multi-step process that requires careful optimization to ensure high yields and purity. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and improving scalability. These developments have made the compound more accessible for both academic research and industrial applications.
From an environmental standpoint, this compound's stability and biodegradability are critical factors to consider. Preliminary studies suggest that it exhibits moderate biodegradability under specific conditions, which aligns with current trends toward sustainable chemistry practices. Further research is needed to fully understand its environmental impact and develop strategies for minimizing waste during production.
In conclusion, 2-(9H-Carbazolyl)ethylboronic acid diethanolamine cyclic ester (CAS 501014-45-5) is a multifaceted compound with significant potential across various scientific disciplines. Its unique structure combines several functional groups that enable diverse applications in materials science, organic synthesis, and drug discovery. As research continues to uncover new uses for this compound, it is poised to play an increasingly important role in advancing modern technology and medicine.
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